molecular formula C7H14ClN B6276726 N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride CAS No. 2763754-95-4

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride

Cat. No. B6276726
CAS RN: 2763754-95-4
M. Wt: 147.6
InChI Key:
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Description

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride (NMBAH) is a cyclic amine derivative that is an important intermediate in the synthesis of many organic compounds. It is also known as N-methyl-2-amino-1,3-dioxane hydrochloride, and is a colorless, crystalline solid. NMBAH has recently gained attention due to its potential applications in scientific research, as it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

NMBAH has been found to have a variety of applications in scientific research. It has been used in the synthesis of a number of organic compounds, including peptides and peptidomimetics. It has also been used in the synthesis of drugs, such as anticonvulsants and antihypertensives. Additionally, NMBAH has been used in the synthesis of polymers, dyes, and in the production of organic acids.

Mechanism of Action

NMBAH has been found to interact with a variety of biochemical targets, including enzymes and receptors. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release. NMBAH has also been found to interact with a variety of receptors, such as muscarinic, nicotinic, and histaminergic receptors, which are involved in the regulation of a variety of physiological processes.
Biochemical and Physiological Effects
NMBAH has been found to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant, antihypertensive, and antispasmodic effects, as well as to modulate the activity of neurotransmitters such as acetylcholine and dopamine. Additionally, NMBAH has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of NMBAH in laboratory experiments has several advantages. It is relatively easy to synthesize, is stable and non-toxic, and has a wide range of possible applications. Additionally, it is relatively inexpensive and can be easily obtained commercially. On the other hand, there are some limitations to its use. For example, it has a low solubility in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research on NMBAH. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of drugs and other organic compounds. Additionally, further research could be conducted into its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be conducted into its potential as a tool for modulating neurotransmitter release.

Synthesis Methods

NMBAH can be synthesized from N-methyl-2-amino-1,3-dioxane, which is commercially available. The synthesis involves the reaction of N-methyl-2-amino-1,3-dioxane with hydrochloric acid in an aqueous medium. The reaction is typically carried out at room temperature and requires no additional reagents or catalysts. The resulting product is a colorless crystalline solid that can be isolated by filtration and dried under vacuum.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride involves the alkylation of bicyclo[2.1.1]hexane with methylamine followed by quaternization with hydrochloric acid.", "Starting Materials": [ "Bicyclo[2.1.1]hexane", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Bicyclo[2.1.1]hexane is reacted with excess methylamine in the presence of a catalyst such as lithium diisopropylamide (LDA) to form N-methylbicyclo[2.1.1]hexan-2-amine.", "The resulting amine is then quaternized with hydrochloric acid to form N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride.", "The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS RN

2763754-95-4

Product Name

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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